Tetramethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in cold concentrated sulfuric acid; soluble in most organic solvents

Very soluble in ethanol and ether

In water, 19.6 mg/L at 25 °C

Synonyms

Canonical SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Internal Standard: Due to its well-defined and highly shielded silicon atom, TMS serves as the universal reference for chemical shift measurements in proton (¹H), carbon (¹³C), and silicon (²⁹Si) NMR spectroscopy . This enables researchers to compare and interpret the positions of different chemical signals across various samples and instruments.

- Temperature Dependence: The temperature dependence of the ¹H chemical shift of TMS in different solvents is well-established, making it valuable for calibrating the temperature scale in NMR experiments .

Chemical Vapor Deposition (CVD):

- Silicon Precursor: TMS acts as a precursor for depositing thin films of silicon dioxide (SiO₂) or silicon carbide (SiC) through CVD techniques . The specific deposition conditions, such as temperature and pressure, determine the resulting material. This application is crucial in microelectronics fabrication and other fields requiring precise control over thin film properties.

Organometallic Chemistry:

- Building Block: TMS serves as a building block in the synthesis of various organometallic compounds. These compounds often feature a metal atom bonded to organic groups, including silicon-containing ones derived from TMS. Organometallic chemistry plays a vital role in understanding and developing catalysts, new materials, and therapeutic agents .

Other Applications:

- Quantitative NMR: TMS finds use as an internal standard in quantitative NMR (qNMR) for analyzing the concentration of various components in complex mixtures, such as medicinal plant extracts and polymers ].

- Study of Intermolecular C-H Activation: The high reactivity of the C-H bonds in TMS makes it a valuable substrate for studying intermolecular C-H activation chemistry. This research area holds significant potential for developing new and more selective catalytic processes .

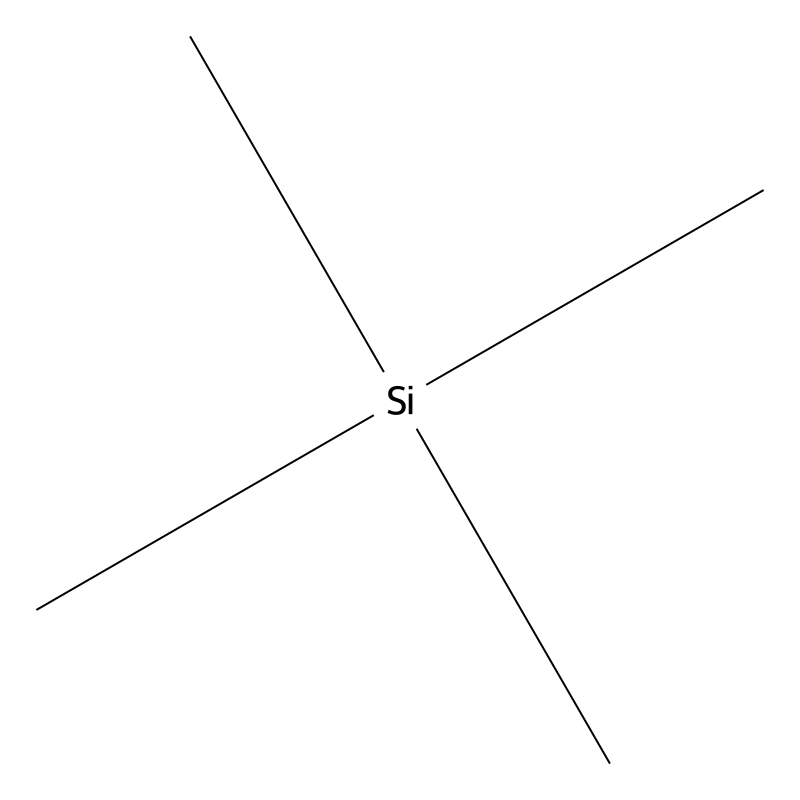

Tetramethylsilane is an organosilicon compound with the chemical formula Si(CH₃)₄. It is the simplest tetraalkylsilane and resembles neopentane in its structure, featuring a tetrahedral geometry around the silicon atom. Tetramethylsilane is a volatile liquid with a characteristic odor, often described as "organometallic" . It has been known since at least 1911 and is primarily produced through the direct alkylation of silicon with chloromethane . Due to its unique properties, tetramethylsilane serves as an essential building block in organometallic chemistry and various niche applications.

- Deprotonation: When treated with butyllithium, tetramethylsilane forms trimethylsilylmethyl lithium, which acts as an alkylating agent .

- Thermal Decomposition: At elevated temperatures (298-1450 K), tetramethylsilane can decompose to produce methyl radicals and silene/silylene species. The main gaseous products of this decomposition include hydrogen, methane, ethane, and other hydrocarbons .

- Chemical Vapor Deposition: Tetramethylsilane is utilized as a precursor for silicon dioxide or silicon carbide formation, depending on the deposition conditions .

Tetramethylsilane can be synthesized through several methods:

- Direct Alkylation: The primary method involves reacting elemental silicon with chloromethane. This process produces tetramethylsilane as a by-product alongside other methyl chlorosilanes .

- Grignard Reaction: Historically, it has also been prepared using the Grignard reagent methylmagnesium chloride and silicon tetrachloride .

- Chemical Vapor Deposition: Tetramethylsilane can be introduced into chemical vapor deposition processes to create silicon-containing films .

Tetramethylsilane has various applications:

- Nuclear Magnetic Resonance Spectroscopy: It serves as the universal internal standard for calibrating chemical shifts in proton (^1H), carbon (^13C), and silicon (^29Si) NMR spectroscopy due to its volatility and inertness .

- Silicon Precursor: Used in the production of silicon-based materials and coatings in semiconductor technology .

- Solvent in Organic Chemistry: Its ability to dissolve many organic compounds makes it useful in organic synthesis and analysis.

Research on interaction studies involving tetramethylsilane primarily focuses on its role as a solvent or reference standard in NMR spectroscopy. Its inert nature minimizes undesired reactions with analytes, allowing for clearer spectral data. The chemical shifts measured relative to tetramethylsilane are crucial for identifying functional groups in organic compounds .

Tetramethylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features | Comparison with Tetramethylsilane |

|---|---|---|---|

| Trimethylsilane | Si(CH₃)₃Cl | Chlorinated derivative; used in organosilicon chemistry | Less stable than tetramethylsilane due to chlorine presence |

| Dimethyldichlorosilane | Si(CH₃)₂Cl₂ | Contains two chlorine atoms; used for silicone production | More reactive than tetramethylsilane |

| Hexamethyldisiloxane | (Si(CH₃)₂O)₂ | Used in silicone polymers; contains oxygen | More complex structure; used for different applications |

| Methyltrichlorosilane | Si(CH₃)Cl₃ | Highly reactive; used in silicate chemistry | More reactive due to multiple chlorine atoms |

Tetramethylsilane's unique characteristics include its high volatility, chemical inertness, and suitability as an NMR reference standard, distinguishing it from similar compounds that may be more reactive or less versatile in analytical applications.

Direct Synthesis via Methyl Chlorosilane Production

The primary industrial route for tetramethylsilane synthesis occurs as a by-product during the direct process production of methyl chlorosilanes. This well-established industrial method involves the reaction of methyl chloride with elemental silicon, typically in the presence of copper catalysts at elevated temperatures. The direct process fundamentally represents a heterogeneous catalytic reaction where methyl chloride molecules interact with copper-activated silicon surfaces to form various methylchlorosilane products.

The overall reaction scheme for the direct process can be represented as a series of competing reactions where methyl chloride reacts with silicon to produce multiple products simultaneously. The primary products include methyltrichlorosilane, dimethyldichlorosilane, and trimethylsilyl chloride, with tetramethylsilane forming as a minor by-product through complete methylation of silicon. Research conducted using fixed-bed reactors has demonstrated that copper-silicon contact masses serve as the principal catalytic system, with the copper-silicon alloy formation being crucial for reaction efficiency.

Industrial implementation of the direct process typically employs fluidized-bed reactors operating at temperatures ranging from 280 to 320 degrees Celsius. The reaction conditions significantly influence product distribution, with tetramethylsilane yields typically representing less than one percent of the total product mixture. Process optimization studies have revealed that the addition of promoters such as zinc and phosphorus can alter selectivity patterns, though these modifications primarily affect the major products rather than tetramethylsilane formation.

The mechanism underlying tetramethylsilane formation involves sequential methylation reactions where silicon atoms progressively acquire methyl groups through interaction with methyl chloride. Each methylation step requires the displacement of chlorine atoms, making complete tetramethylation a statistically less favorable outcome compared to partial methylation products. Kinetic studies have shown that the reaction proceeds through intermediate methylchlorosilane species, with tetramethylsilane representing the terminal product of the methylation sequence.

Purification Techniques for High-Purity Tetramethylsilane

The purification of tetramethylsilane from direct process mixtures presents significant technical challenges due to the presence of multiple volatile organosilicon compounds with similar physical properties. Industrial purification protocols typically employ multi-stage separation processes combining distillation techniques with specialized adsorption methods to achieve the high purity levels required for analytical and semiconductor applications.

Primary separation techniques rely on fractional distillation to isolate tetramethylsilane from the complex product mixture generated during methyl chlorosilane synthesis. The relatively low boiling point of tetramethylsilane at 26.5 degrees Celsius facilitates its separation from higher-boiling methylchlorosilane products, though careful control of distillation conditions remains essential to prevent contamination. Industrial distillation systems employ specialized columns with high theoretical plate counts to achieve adequate separation efficiency.

Advanced purification methods incorporate molecular sieve adsorption technologies specifically designed to remove trace impurities from tetramethylsilane. Chinese patent documentation describes processes utilizing molecular sieves with pore diameters ranging from 4.5 to 7.2 angstroms for selective adsorption of alkanes, alkenes, chlorinated compounds, and trimethylsilane impurities. These molecular sieve systems demonstrate exceptional selectivity for impurity removal while maintaining tetramethylsilane purity levels exceeding 99.9 percent.

Specialized purification procedures have been developed to address specific contamination issues encountered in industrial tetramethylsilane production. Laboratory-scale purification methods involve vacuum distillation from concentrated sulfuric acid or lithium aluminum hydride, followed by percolation through silica gel to remove halide traces. Industrial implementations of these concepts employ continuous processing systems with integrated purification stages to minimize handling requirements and contamination risks.

Quality control protocols for high-purity tetramethylsilane focus on eliminating chloride-containing impurities that can interfere with semiconductor processing applications. Advanced analytical techniques monitor impurity levels throughout the purification process, with particular attention to chlorosilane residues that can impact product performance in sensitive applications. The development of chloride-free synthesis routes represents an ongoing area of research aimed at eliminating purification challenges associated with traditional direct process methods.

Industrial By-Product Recovery Processes

Industrial recovery of tetramethylsilane from direct process waste streams has gained importance as manufacturers seek to maximize resource utilization and minimize waste disposal costs. The recovery processes focus primarily on extracting value from cyclone fines and other solid waste materials generated during methylchlorosilane production, where tetramethylsilane precursors and unreacted silicon remain available for further processing.

Slurry-phase recovery processes have been developed to exploit the reactivity of cyclone fines generated during fluidized-bed methylchlorosilane synthesis. These fine particulate materials, typically less than 10 microns in diameter, contain copper-activated silicon that retains catalytic activity for methylchlorosilane formation reactions. Research has demonstrated that these materials can be successfully reacted with methyl chloride in specialized solvent systems to produce additional methylchlorosilane products, including tetramethylsilane.

Recovery reactor systems employ specialized solvents such as DOWTHERM MX to create slurry-phase reaction environments where cyclone fines can be processed efficiently. Under optimized conditions, these systems achieve silicon conversion rates of 4 to 70 percent, with product distributions favoring dimethyldichlorosilane formation while generating tetramethylsilane as a valuable co-product. The recovery process parameters, including temperature, pressure, and organochloride flow rates, significantly influence both conversion efficiency and product selectivity.

Economic considerations drive the implementation of by-product recovery systems, as cyclone fines represent substantial raw material losses in conventional methylchlorosilane production facilities. The pyrophoric nature of these waste materials creates additional safety and disposal challenges that make recovery processes attractive from both economic and environmental perspectives. Process integration studies have focused on developing continuous recovery systems that can be seamlessly incorporated into existing methylchlorosilane production facilities.

| Process Parameter | Conventional Direct Process | Slurry-Phase Recovery |

|---|---|---|

| Silicon Conversion Rate | 85-95% | 4-70% |

| Tetramethylsilane Yield | <1% | Variable |

| Operating Temperature | 280-320°C | 150-250°C |

| Catalyst Requirements | Fresh Cu-Si alloy | Recycled cyclone fines |

| Waste Generation | High cyclone fines | Reduced solid waste |

Advanced recovery technologies incorporate solvent recycling systems to minimize operating costs and environmental impact associated with by-product processing. These systems enable continuous operation with solvent regeneration, making recovery processes economically viable for industrial implementation. Research continues on developing more efficient recovery methods that can extract maximum value from waste streams while maintaining product quality standards required for commercial applications.

Tetramethylsilane serves as the universally accepted internal reference standard for nuclear magnetic resonance spectroscopy across multiple nuclei, establishing the foundation for quantitative analytical measurements in organic chemistry [1] [2]. The International Union of Pure and Applied Chemistry has designated tetramethylsilane as the primary reference compound for proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and silicon-29 nuclear magnetic resonance chemical shift measurements [1] [3].

The exceptional utility of tetramethylsilane as an internal standard stems from its unique molecular structure and physical properties. The compound exhibits remarkable chemical inertness under typical analytical conditions, preventing unwanted interactions with sample molecules that could compromise measurement accuracy [1] [2]. Its highly symmetrical tetrahedral geometry results in all twelve hydrogen atoms being magnetically equivalent, producing a single, intense resonance signal that serves as an unambiguous reference point [1] [4].

The chemical shift position of tetramethylsilane resonances occurs in spectral regions that rarely overlap with signals from organic compounds under investigation. For proton nuclear magnetic resonance, the tetramethylsilane signal appears at the extreme upfield region of the spectrum due to the substantial shielding effect provided by the silicon atom's low electronegativity [1] [5]. This shielding phenomenon positions the tetramethylsilane reference signal well-separated from most organic proton resonances, which typically appear at lower field positions [5] [4].

Proton (¹H), Carbon-13 (¹³C), and Silicon-29 (²⁹Si) Calibration

The calibration procedures for tetramethylsilane-based nuclear magnetic resonance measurements follow established protocols that ensure reproducible and accurate chemical shift determinations across different instrumental platforms and experimental conditions.

Proton Nuclear Magnetic Resonance Calibration

For proton nuclear magnetic resonance spectroscopy, tetramethylsilane is typically added directly to sample solutions at concentrations ranging from 0.1% to 1.0% by volume [6] [7]. The twelve equivalent protons in tetramethylsilane produce a sharp singlet at precisely 0.000 parts per million on the chemical shift scale, serving as the zero reference point for all chemical shift measurements [1] [8]. The integration intensity of this reference peak is proportional to the number of contributing protons, making it useful for quantitative analysis when precise concentrations are known [6] [7].

The temperature dependence of the tetramethylsilane proton chemical shift exhibits a coefficient of approximately -0.0006 parts per million per degree Celsius, which must be considered for high-precision measurements conducted at non-standard temperatures [9] [10]. This temperature sensitivity, while minimal, becomes significant in studies requiring absolute chemical shift accuracy across varying thermal conditions [9] [11].

Modern nuclear magnetic resonance spectrometers typically employ automated referencing protocols that calibrate the tetramethylsilane signal to exactly 0.000 parts per million during data processing [7] [3]. This internal calibration approach provides superior accuracy compared to external referencing methods, as it eliminates systematic errors arising from magnetic susceptibility differences between sample and reference compartments [3] [12].

Carbon-13 Nuclear Magnetic Resonance Calibration

Carbon-13 nuclear magnetic resonance spectroscopy utilizes the four equivalent carbon atoms in tetramethylsilane as the primary chemical shift reference, with their resonance defined as 0.000 parts per million [8] [13]. The carbon-13 signals from tetramethylsilane appear as a singlet in proton-decoupled spectra, providing an unambiguous reference point within the carbon chemical shift range [8] [14].

The natural abundance of carbon-13 isotope (1.1%) results in relatively weak tetramethylsilane carbon signals compared to proton resonances, requiring longer acquisition times or higher sample concentrations to achieve adequate signal-to-noise ratios for precise calibration [8] [13]. Despite this limitation, the carbon-13 reference provides exceptional chemical shift dispersion, covering approximately 250 parts per million compared to the 15 parts per million range typical for proton spectra [8] [14].

Coupling interactions between carbon-13 nuclei and directly bonded protons in tetramethylsilane exhibit one-bond coupling constants ranging from 125 to 160 hertz [8] [15]. These coupling patterns, when observed in non-decoupled experiments, provide additional structural confirmation and can serve as coupling constant standards for calibration purposes [16] [8].

Silicon-29 Nuclear Magnetic Resonance Calibration

Silicon-29 nuclear magnetic resonance spectroscopy employs tetramethylsilane as both the reference compound and analytical subject, with the silicon nucleus resonance defining the 0.000 parts per million reference point [16] [17]. The natural abundance of silicon-29 isotope (4.7%) provides better sensitivity than carbon-13 but requires specialized detection protocols due to the nucleus's lower receptivity relative to protons [16] [17].

The silicon-29 chemical shift range extends over approximately 500 parts per million, providing excellent chemical shift dispersion for distinguishing different silicon environments in organosilicon compounds [16] [17]. The tetramethylsilane silicon resonance appears as a complex multiplet when proton coupling is maintained, showing a thirteen-line pattern (tridecuplet) due to coupling with the twelve equivalent methyl protons [16] [18].

Two-bond silicon-proton coupling constants in tetramethylsilane typically measure 6.6 hertz, providing characteristic splitting patterns that aid in structural elucidation of silicon-containing compounds [16] [18]. These coupling interactions can be selectively decoupled to simplify spectra while maintaining the silicon chemical shift reference integrity [16] [17].

Deuterated Solvent Compatibility and Isotope Effects

The compatibility of tetramethylsilane with deuterated nuclear magnetic resonance solvents represents a critical aspect of analytical protocol development, as solvent choice significantly influences both chemical shift accuracy and spectral quality.

Solvent-Dependent Chemical Shift Variations

Tetramethylsilane chemical shifts exhibit measurable variations depending on the deuterated solvent system employed, with these effects becoming particularly pronounced for carbon-13 and silicon-29 nuclei [9] [11]. In deuterated chloroform, tetramethylsilane maintains its defined reference position, but transitions to other solvent systems introduce systematic shifts that must be corrected for accurate chemical shift reporting [9] [11].

Deuterated dimethyl sulfoxide induces upfield shifts in tetramethylsilane resonances relative to deuterated chloroform, with proton shifts varying by approximately 0.1 to 0.2 parts per million and carbon-13 shifts showing larger deviations of 1.0 to 4.0 parts per million [9] [11]. These solvent-induced chemical shift changes arise from differences in magnetic susceptibility, dielectric constant, and specific solvation interactions between tetramethylsilane and the solvent molecules [9] [19].

Deuterated methanol produces particularly significant chemical shift perturbations due to hydrogen bonding interactions that alter the local magnetic environment around tetramethylsilane nuclei [9] [20]. The magnitude of these solvent effects necessitates the use of solvent-specific correction factors when comparing chemical shift data obtained in different deuterated media [9] [11].

Magnetic Susceptibility Corrections

The accurate determination of chemical shifts in different deuterated solvents requires consideration of bulk magnetic susceptibility differences between the sample solution and the reference standard [9] [11]. These susceptibility effects arise from the varying diamagnetic properties of different solvent molecules and can introduce systematic errors of several parts per million if not properly corrected [11] [3].

Spherical sample containers eliminate magnetic susceptibility artifacts by providing uniform magnetic field distribution, but practical analytical work typically employs cylindrical nuclear magnetic resonance tubes that require mathematical correction factors [11] [3]. The susceptibility correction formula accounts for the geometric factor of the sample container and the difference in volume magnetic susceptibility between sample and reference solutions [11] [3].

For routine analytical work conducted in deuterated chloroform with tetramethylsilane reference, susceptibility corrections are minimal and often neglected [11] [3]. However, comparative studies involving multiple solvent systems or high-precision chemical shift measurements require systematic application of susceptibility correction protocols to maintain measurement accuracy [11] [3].

Isotope Effects on Chemical Shift

The replacement of protium with deuterium in nuclear magnetic resonance solvents introduces isotope effects that subtly influence tetramethylsilane chemical shifts through altered vibrational zero-point energies and modified solvent-solute interactions [21] [18]. These isotope-induced chemical shift changes typically manifest as small upfield shifts measured in hundredths of parts per million [21] [18].

Primary isotope effects occur when deuterium directly replaces hydrogen atoms bonded to carbon or other atoms in close proximity to the tetramethylsilane reference molecule [21] [18]. Secondary isotope effects arise from deuterium substitution at more distant positions within the solvent structure, producing smaller but still measurable chemical shift perturbations [21] [18].

The quantification of isotope effects on tetramethylsilane chemical shifts has revealed consistent upfield shifts of approximately 0.07 parts per million for proton resonances when transitioning from protiated to deuterated solvent systems [21] [18]. These isotope-induced shifts remain relatively constant across different solvent types, suggesting a fundamental relationship between deuterium substitution and nuclear shielding in the tetramethylsilane reference system [21] [18].

Temperature-Dependent Solvent Effects

The temperature dependence of tetramethylsilane chemical shifts varies systematically with solvent choice, reflecting the differential thermal expansion and molecular motion characteristics of different deuterated media [10] [22]. The universal temperature coefficient of approximately -0.0006 parts per million per degree Celsius applies across most common deuterated solvents, but specific solvent systems may exhibit slight deviations from this general relationship [10] [22].

Deuterated solvents with strong intermolecular interactions, such as deuterated methanol or deuterated dimethyl sulfoxide, show enhanced temperature sensitivity due to thermally-induced changes in hydrogen bonding networks and solvation sphere organization [10] [20]. These temperature-dependent solvent effects can introduce additional uncertainty in chemical shift measurements conducted at non-standard temperatures [10] [20].

Physical Description

Liquid

Color/Form

Boiling Point

Flash Point

Density

LogP

log Kow = 3.24

Melting Point

-99.06 °C

UNII

GHS Hazard Statements

H224 (99.05%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H302 (20.95%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

718 mm Hg at 25 °C

Pictograms

Flammable;Irritant

Other CAS

18145-38-5

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

Electrical equipment, appliance, and component manufacturing

Silane, tetramethyl-: ACTIVE

Storage Conditions

Dates

Promotion of resin bonding to dental zirconia ceramic using plasma deposition of tetramethylsilane and benzene

Geum-Jun Han, Jae-Hoon Kim, Byeong-Hoon Cho, Kyu-Hwan Oh, Je-Jun JeongPMID: 27859654 DOI: 10.1111/eos.12316

Abstract

The aim of this study was to investigate the effects of plasma-enhanced deposition of an organosilane and benzene on resin bonding to a dental zirconia ceramic. A total of 70 zirconia specimens, which were polished before sintering, were randomly divided into five groups according to surface treatments before applying a dental adhesive (each group, n = 14): group 1, no previous treatment (control); group 2, plasma deposition with tetramethylsilane (TMS); group 3, plasma deposition with benzene; group 4, sequential plasma deposition with TMS and benzene; and group 5, a zirconia primer (Z-Prime Plus). A dental adhesive (Scotchbond Multi-Purpose adhesive) was applied to the surface-treated zirconia, and resin composite rods were built in to enable shear bond-strength testing. The sequential deposition of TMS and benzene showed the highest bond strength [22.7 ± 3.7 MPa (mean ± SD)], approximately twice that of Z-Prime Plus (10.3 ± 3.2 MPa). The plasma deposition with either TMS or benzene also significantly improved bond-strength values compared with the negative-control group, and their effects were not statistically different from that of Z-Prime Plus. Following plasma deposition with TMS, the introduction of silicon-oxygen-zirconium (Si-O-Zr) bonds on the zirconia surface was confirmed via X-ray photoelectron spectroscopy (XPS) analysis. Transmission electron microscopy and energy dispersive X-ray spectroscopy showed that a silica-like layer and a polymerizable carbon-rich layer were formed through sequential deposition with TMS and benzene.The effects of scanning electron microscopy desiccation preparation on demineralized dentin surfaces

John D Sterrett, Murray Marks, John Dunlap, Jerilyn Swann, Kathy SchrockPMID: 25909528 DOI: 10.11607/prd.2053

Abstract

This study assessed the effect various scanning electron microscopy (SEM) desiccation preparation techniques have on a tufted collagen surface produced using an acid-burnished (rubbed) demineralization application technique. Citric acid- soaked cotton pellets (30%) were burnished on the dentin treatment region, rinsed in water, and then fixed. Four SEM desiccation preparation techniques were employed: (1) air-dried from glutaraldehyde; (2) air-dried from ethanol; (3) critical point dried from liquid carbon dioxide (control); or (4) air-dried from tetramethylsilane. Control specimens all displayed a characteristic tufted fibril surface. In all experimental groups, fibrils collapsed, forming an intact, undulating nondescript surface monolayer. All air-drying SEM desiccation preparation procedures appear to cause artifactual distortion of a tufted dentin collagen surface.On the property of measurements with the PTW microLion chamber in continuous beams

Jonas Andersson, Erik Johansson, Heikki TölliPMID: 22894402 DOI: 10.1118/1.4736804

Abstract

The performance of liquid ionization chambers, which may prove to be useful tools in the field of radiation dosimetry, is based on several chamber and liquid specific characteristics. The present work investigates the performance of the PTW microLion liquid ionization chamber with respect to recombination losses and perturbations from ambient electric fields at various dose rates in continuous beams.In the investigation, experiments were performed using two microLion chambers, containing isooctane (C(8)H(18)) and tetramethylsilane [Si(CH(3))(4)] as the sensitive media, and a NACP-02 monitor chamber. An initial activity of approximately 250 GBq (18)F was employed as the radiation source in the experiments. The initial dose rate in each measurement series was estimated to 1.0 Gy min(-1) by Monte Carlo simulations and the measurements were carried out during the decay of the radioactive source. In the investigation of general recombination losses, employing the two-dose-rate method for continuous beams, the liquid ionization chambers were operated at polarizing voltages 25, 50, 100, 150, 200, and 300 V. Furthermore, measurements were also performed at 500 V polarizing voltage in the investigation of the sensitivity of the microLion chamber to ambient electric fields.

The measurement results from the liquid ionization chambers, corrected for general recombination losses according to the two-dose-rate method for continuous beams, had a good agreement with the signal to dose linearity from the NACP-02 monitor chamber for general collection efficiencies above 70%. The results also displayed an agreement with the theoretical collection efficiencies according to the Greening theory, except for the liquid ionization chamber containing isooctane operated at 25 V. At lower dose rates, perturbations from ambient electric fields were found in the microLion chamber measurement results. Due to the perturbations, measurement results below an estimated dose rate of 0.2 Gy min(-1) were excluded from the present investigation of the general collection efficiency. The perturbations were found to be more pronounced when the chamber polarizing voltage was increased.

By using the two-dose-rate method for continuous beams, comparable corrected ionization currents from experiments in low and medium energy photon beams can be achieved. However, the valid range of general collection efficiencies has been found to vary in a comparison between experiments performed in continuous beams of 120 kVp x ray, and the present investigation of 511 keV annihilation photons. At very high dose rates in continuous beams, there are presently no methods that can be used to correct for general recombination losses and at low dose rates the microLion chamber may be perturbed by ambient electric fields. Increasing the chamber polarizing voltage, which diminishes the general recombination effect, was found to increase the microLion chamber sensitivity to ambient electric fields. Prudence is thus advised when employing the microLion chamber in radiation dosimetry, as ambient electric fields of the strength observed in the present work may be found in many common situations. Due to uncertainties in the theoretical basis for recombination losses in liquids, further studies on the underlying theories for the initial and general recombination effect are needed if liquid ionization chambers are to become a viable option in high precision radiation dosimetry.

Synthesis, vibrational and quantum chemical investigations of hydrogen bonded complex betaine dihydrogen selenite

V Arjunan, Mariusz K Marchewka, M KalaivaniPMID: 22885089 DOI: 10.1016/j.saa.2012.07.054

Abstract

The molecular complex of betaine with selenious acid namely, betaine dihydrogen selenite (C(5)H(13)NO(5)Se, BDHSe) was synthesised by the reaction of betaine and SeO(2) in a 1:1:1 solution of isopropanol, methanol and water. Crystals were grown from this solution by cooling to 253 K for few days. The complex was formed without accompanying proton transfer from selenious acid molecule to betaine. The complete vibrational assignments and analysis of BDHSe have been performed by FTIR, FT-Raman and far-infrared spectral studies. More support on the experimental findings was added from the quantum chemical studies performed with DFT (B3LYP) method using 6-311++G(**), 6-31G(**), cc-pVDZ and 3-21G basis sets. The structural parameters, energies, thermodynamic parameters and the NBO charges of BDHSe were determined by the DFT method. The (1)H and (13)C isotropic chemical shifts (δ ppm) of BDHSe with respect to TMS were also calculated using the gauge independent atomic orbital (GIAO) method and compared with the experimental data. SHG experiment was carried out using Kurtz-Perry powder technique. The efficiency of second harmonic generation for BDHSe was estimated relatively to KDP: d(eff)=0.97 d(eff) (KDP).High-pressure study of tetramethylsilane by Raman spectroscopy

Zhen-Xing Qin, Jian-Bo Zhang, Ivan Troyan, Taras Palasyuk, Mikhail Eremets, Xiao-Jia ChenPMID: 22260599 DOI: 10.1063/1.3676720

Abstract

High-pressure behavior of tetramethylsilane, one of the Group IVa hydrides, was investigated by Raman scattering measurements at pressures up to 142 GPa and room temperature. Our results revealed the phase transitions at 0.6, 9, and 16 GPa from both the mode frequency shifts with pressure and the changes of the full width half maxima of these modes. These transitions were suggested to result from the changes in the inter- and intra-molecular bonding of this material. We also observed two other possible phase transitions at 49-69 GPa and 96 GPa. No indication of metallization in tetramethylsilane was found with stepwise compression to 142 GPa.MRI measurement of bone marrow cellularity for radiation dosimetry

Jose C Pichardo, Rowan J Milner, Wesley E BolchPMID: 21799087 DOI: 10.2967/jnumed.111.087957

Abstract

The current gold standard for measuring marrow cellularity is the bone marrow (BM) biopsy of the iliac crest. This measure is not predictive of total marrow cellularity, because the biopsy volume is typically small and fat fraction varies across the skeleton. MRI and localized MR spectroscopy have been demonstrated as noninvasive means for measuring BM cellularity in patients. The accuracy of these methods has been well established in phantom studies and in the determination of in vivo hepatic fat fractions but not for in vivo measurement of BM cellularity.Spoiled gradient-echo in vivo images of the femur, humerus, upper spine, and lower spine were acquired for 2 dogs using a clinical 3-T MRI scanner. Single-peak iterative decomposition of water and fat with echo asymmetry and least squares (SP-IDEAL) was used to derive BM fat fractions. Stimulated-echo acquisition mode spectra were acquired in order to perform multipeak IDEAL with precalibration (MP-IDEAL). In vivo accuracy was validated by comparison with histology measurements. Histologic fat fractions were derived from adipocyte segmentation.

Bland-Altman plots demonstrated excellent agreement between SP-IDEAL and histology, with a mean difference of -0.52% cellularity and most differences within ±2% cellularity, but agreement between MP-IDEAL and histology was not as good (mean difference, -7% cellularity, and differences between 5% and -20%).

Adipocyte segmentation of histology slides provides a measure of volumetric fat fraction (i.e., adipocyte volume fraction [AVF]) and not chemical fat fraction, because fat fraction measured from histology is invariant to the relative abundances of lipid chemical species. In contrast, MP-IDEAL provides a measure of chemical fat fraction, thus explaining the poor agreement of this method with histology. SP-IDEAL measures the relative abundance of methylene lipids, and this measure is shown to be equivalent to AVF. AVF provides the appropriate parameter to account for patient-specific cellularity in BM mass predictive equations and is consistent with current micro-CT-based models of skeletal dosimetry.

Comparison of multistandard and TMS-standard calculated NMR shifts for coniferyl alcohol and application of the multistandard method to lignin dimers

Heath D Watts, Mohamed Naseer Ali Mohamed, James D KubickiPMID: 21319787 DOI: 10.1021/jp110330q

Abstract

Coniferyl alcohol is a monomeric building block of lignin, the second most abundant biopolymer. During lignification, the monomer forms a variety of linkages through free radical additions. A large NMR database has been constructed that reports the (1)H and (13)C chemical shifts for thousands of lignin oligomers. Herein, Boltzmann averaged (1)H and (13)C GIAO NMR calculations were performed on coniferyl alcohol and four of its dimers, β-O-4, β-β, β-5, and 5-5, to compare the calculated chemical shifts with experiment. Six B3LYP/6-311++G(d,p) energy-minimized conformational isomers of coniferyl alcohol were subjected to single-point GIAO NMR calculations. Initially, four NMR shift calculation methods were compared: three were performed using the TMS-standard method at the HF/6-311+G(2d,p), B3LYP/6-311+G(2d,p), and mPW1PW91/6-31G(d) theory levels, and the fourth was performed with a multistandard approach using a mPW1PW91/6-31G(d) theory level. For the multistandard method, benzene was used as the standard for aromatic C and H atoms and methanol was used for aliphatic C and H atoms. The hydroxyl-H of methanol was used as the standard for hydroxyl-H atoms. The Boltzmann averaged results for six conformers showed that the multistandard method is more accurate for coniferyl alcohol and its dimers than the often used TMS-standard method, based on the mean unsigned, root-mean-squared, and maximum errors, as well as linear correlations between observed and calculated values. The (13)C results were more accurate than the (1)H results, due to poorer agreement between calculated hydroxyl-H results and observed data. Further Boltzmann-averaged, multistandard NMR calculations compared the (13)C and (1)H chemical shifts with experiment for the four stereoisomers of the β-O-4 dimer, as well as the 5-5, β-5, and β-β dimers of coniferyl alcohol. The (13)C results correlated well with experiment (r(2)>0.99) for all dimers and showed small statistical errors, compared with experiment. The correlation with experiment for (1)H NMR was generally inferior to the (13)C NMR results for the dimers.Application of the two-dose-rate method for general recombination correction for liquid ionization chambers in continuous beams

Jonas Andersson, Heikki TölliPMID: 21160114 DOI: 10.1088/0031-9155/56/2/001

Abstract

A method to correct for the general recombination losses for liquid ionization chambers in continuous beams has been developed. The proposed method has been derived from Greening's theory for continuous beams and is based on measuring the signal from a liquid ionization chamber and an air filled monitor ionization chamber at two different dose rates. The method has been tested with two plane parallel liquid ionization chambers in a continuous radiation x-ray beam with a tube voltage of 120 kV and with dose rates between 2 and 13 Gy min(-1). The liquids used as sensitive media in the chambers were isooctane (C(8)H(18)) and tetramethylsilane (Si(CH(3))(4)). The general recombination effect was studied using chamber polarizing voltages of 100, 300, 500, 700 and 900 V for both liquids. The relative standard deviation of the results for the collection efficiency with respect to general recombination was found to be a maximum of 0.7% for isooctane and 2.4% for tetramethylsilane. The results are in excellent agreement with Greening's theory for collection efficiencies over 90%. The measured and corrected signals from the liquid ionization chambers used in this work are in very good agreement with the air filled monitor chamber with respect to signal to dose linearity.J-modulation effects in DOSY experiments and their suppression: the Oneshot45 experiment

Adolfo Botana, Juan A Aguilar, Mathias Nilsson, Gareth A MorrisPMID: 21185209 DOI: 10.1016/j.jmr.2010.11.012

Abstract

Diffusion-ordered spectroscopy (DOSY) is a powerful NMR method for identifying compounds in mixtures. DOSY experiments are very demanding of spectral quality; even small deviations from expected behaviour in NMR signals can cause significant distortions in the diffusion domain. This is a particular problem when signals overlap, so it is very important to be able to acquire clean data with as little overlap as possible. DOSY experiments all suffer to a greater or lesser extent from multiplet phase distortions caused by J-modulation, requiring a trade-off between such distortions and gradient pulse width. Multiplet distortions increase spectral overlap and may cause unexpected and misleading apparent diffusion coefficients in DOSY spectra. These effects are described here and a simple and effective remedy, the addition of a 45° purging pulse immediately before the onset of acquisition to remove the unwanted anti-phase terms, is demonstrated. As well as affording significantly cleaner results, the new method allows much longer diffusion-encoding pulses to be used without problems from J-modulation, and hence greatly increases the range of molecular sizes that can be studied for coupled spin systems. The sensitivity loss is negligible and the added phase cycling is modest. The new method is illustrated for a widely-used general purpose DOSY pulse sequence, Oneshot.Solvation and crystal effects in bilirubin studied by NMR spectroscopy and density functional theory

Thierry Rohmer, Jörg Matysik, Franz MarkPMID: 21846145 DOI: 10.1021/jp202042k